![molecular formula C11H10BrNO3 B12316167 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione](/img/structure/B12316167.png)
1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione is an organic compound characterized by the presence of a bromophenyl group and a hydroxyamino methylene group attached to a butane-1,3-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of hydroxylamine hydrochloride to form the hydroxyamino methylene group. The reaction conditions generally include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione
- 1-(4-Methoxyphenyl)butane-1,3-dione
- 4’-Bromo-1-hydroxy-[1,1’-biphenyl]-4(1H)-one
Uniqueness
1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione is unique due to the presence of both a hydroxyamino group and a bromophenyl group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H10BrNO3 |
|---|---|
Peso molecular |
284.11 g/mol |
Nombre IUPAC |
(Z)-4-(4-bromophenyl)-4-hydroxy-3-[(E)-hydroxyiminomethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H10BrNO3/c1-7(14)10(6-13-16)11(15)8-2-4-9(12)5-3-8/h2-6,15-16H,1H3/b11-10-,13-6+ |
Clave InChI |
GRIXAYVOGDWIHV-MNGIZWTHSA-N |
SMILES isomérico |
CC(=O)/C(=C(/C1=CC=C(C=C1)Br)\O)/C=N/O |
SMILES canónico |
CC(=O)C(=C(C1=CC=C(C=C1)Br)O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)


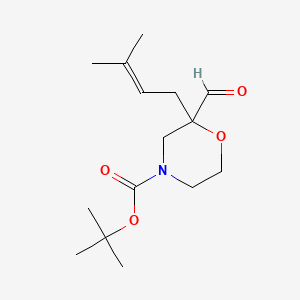
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
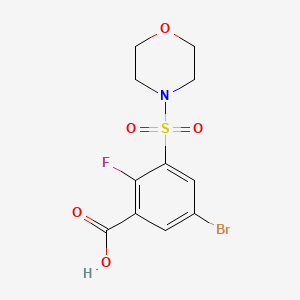
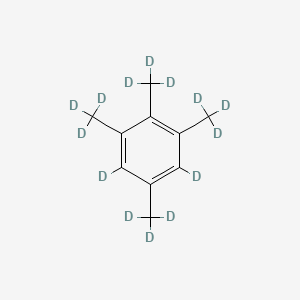

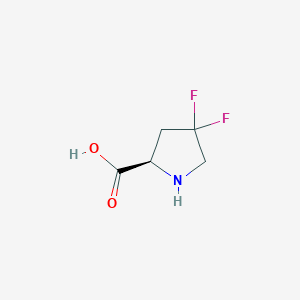
![[4-(4-Iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B12316130.png)
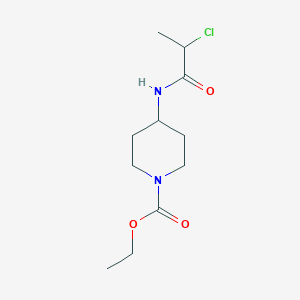
![2-chloro-N-propyl-N-[(propylcarbamoyl)methyl]acetamide](/img/structure/B12316136.png)
![3-{[3-(Benzylcarbamoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B12316139.png)
